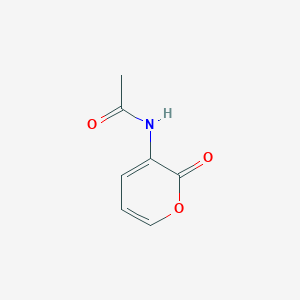
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide (6-TFCA) is an important molecule in organic chemistry due to its wide range of applications. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 6-TFCA is also a valuable intermediate for the synthesis of a number of other compounds, such as peptides, peptidomimetics, and small molecules. 6-TFCA has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Derivatives
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is a compound with potential interest in the field of chemistry and material science due to its unique structure, incorporating a trifluoroethoxy group and a carbothioamide moiety attached to a pyridine ring. The presence of both the trifluoroethoxy group and the carbothioamide moiety suggests this compound could have interesting electronic properties and possible applications in developing novel materials or as a ligand in coordination chemistry.
Applications in Coordination Chemistry and Biological Activities
The structure of this compound suggests it could be relevant in coordination chemistry and as a precursor for synthesizing complexes with potential biological activities. Coordination compounds featuring pyridine derivatives are known for their diverse applications, ranging from catalysis to medicinal chemistry. Pyridine derivatives, including those similar to this compound, have been studied for their potential as ligands in metal complexes, which can exhibit antifungal, antibacterial, antioxidant, and anticancer activities (Boča, Jameson, & Linert, 2011); (Abu-Taweel et al., 2022); (Alshamrani, 2023).
Environmental and Analytical Chemistry
Compounds similar to this compound have found applications in environmental and analytical chemistry, particularly in the study of persistent organic pollutants (POPs) and in the development of chemosensors for detecting various species in environmental, agricultural, and biological samples. The structural elements present in this compound could make it a candidate for studying its interaction with pollutants or as a building block for designing sensors with high specificity and sensitivity (Wang et al., 2019).
Potential for Novel Agrochemicals
The structure of this compound could be explored in the synthesis of novel agrochemicals. Pyridine-based compounds have been crucial in developing pesticides, including fungicides, insecticides, and herbicides. Research into derivatives of pyridine and related heterocyclic compounds has led to the discovery of new agrochemicals with enhanced efficacy and safety profiles. The unique features of this compound, such as the electron-withdrawing trifluoroethoxy group, could influence its activity and specificity when developed into agrochemicals (Guan et al., 2016).
Eigenschaften
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c9-8(10,11)4-14-6-2-1-5(3-13-6)7(12)15/h1-3H,4H2,(H2,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHZAGDMGSMJNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=S)N)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380386 |
Source


|
| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-59-5 |
Source


|
| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)
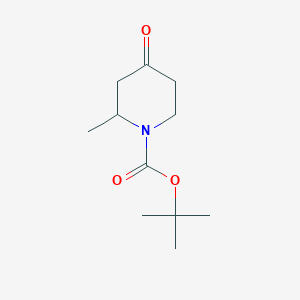


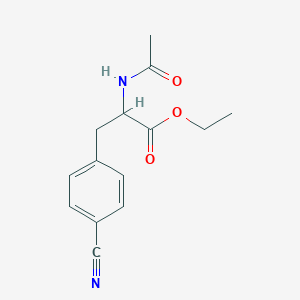

![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
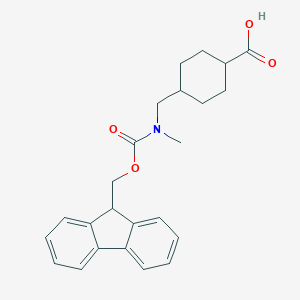

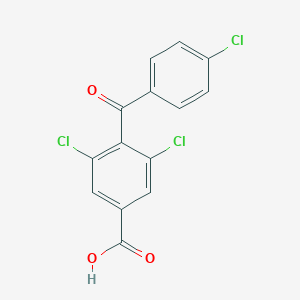
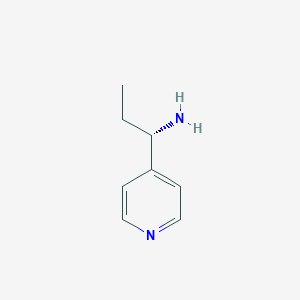
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
